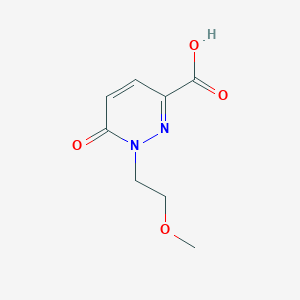
5-Ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA belongs to the class of pyrimidine derivatives and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine is its high potency and selectivity for DHODH inhibition. Additionally, this compound has good bioavailability and can easily penetrate cell membranes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be determined.
Zukünftige Richtungen
There are several future directions for the research on 5-Ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine. One of the areas of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. This compound can also be studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the mechanism of action of this compound needs to be further elucidated to understand its full therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory diseases. The synthesis of this compound is relatively straightforward, and it has shown high potency and selectivity for DHODH inhibition. While this compound has several advantages, it also has limitations such as poor solubility in aqueous solutions. Further research is needed to fully understand the potential of this compound and its analogs in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-Ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine involves the reaction of 2-chloro-5-ethylpyrimidine with 1-pyrimidin-2-ylpiperidine-4-carboxylic acid in the presence of a base. The resulting intermediate is then treated with 2,4-dichloro-5-ethylpyrimidine to obtain the final product. This method has been optimized to yield high purity this compound with a good yield.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various cancers, including breast, lung, and colon cancer. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-2-12-10-18-15(19-11-12)21-13-4-8-20(9-5-13)14-16-6-3-7-17-14/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXHYDNCVKHLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E,10R)-10-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863578.png)
![Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2863579.png)

![N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2863582.png)
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2863588.png)

![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2863598.png)
